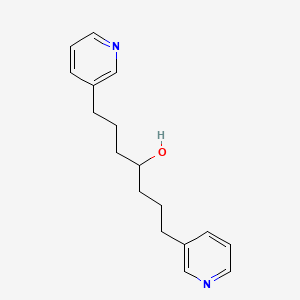
1,7-Di(3-pyridyl)-4-heptanol
Descripción general
Descripción
1,7-Di(3-pyridyl)-4-heptanol, also known as DPH, is a chelating agent that is widely used in scientific research. Its unique chemical structure makes it an effective tool for studying metal ions and their interactions with biological systems. In
Mecanismo De Acción
The mechanism of action of 1,7-Di(3-pyridyl)-4-heptanol is based on its ability to form stable complexes with metal ions. When 1,7-Di(3-pyridyl)-4-heptanol binds to a metal ion, it can change the properties of the ion and its surrounding environment. This can lead to changes in the behavior of biological molecules that interact with the metal ion, allowing researchers to study the role of metal ions in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,7-Di(3-pyridyl)-4-heptanol are largely dependent on the metal ion that it binds to. For example, 1,7-Di(3-pyridyl)-4-heptanol has been shown to inhibit the activity of copper-containing enzymes such as tyrosinase and dopamine beta-hydroxylase. This inhibition can have a range of physiological effects, including changes in pigmentation and neurotransmitter levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,7-Di(3-pyridyl)-4-heptanol in lab experiments is its ability to selectively bind to specific metal ions. This allows researchers to study the role of these metal ions in biological processes with a high degree of specificity. However, one limitation of 1,7-Di(3-pyridyl)-4-heptanol is its relatively low affinity for some metal ions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1,7-Di(3-pyridyl)-4-heptanol. One area of interest is the development of new chelating agents that can selectively bind to different metal ions. Another potential direction is the use of 1,7-Di(3-pyridyl)-4-heptanol in the development of new drugs that target metal ion-dependent enzymes. Overall, 1,7-Di(3-pyridyl)-4-heptanol is a valuable tool for studying metal ions and their interactions with biological systems, and its use in scientific research is likely to continue to expand in the future.
Aplicaciones Científicas De Investigación
1,7-Di(3-pyridyl)-4-heptanol has a wide range of applications in scientific research. One of the most common uses of 1,7-Di(3-pyridyl)-4-heptanol is as a chelating agent for metal ions, particularly copper and zinc. 1,7-Di(3-pyridyl)-4-heptanol can form stable complexes with these metal ions, allowing researchers to study their interactions with biological molecules such as proteins and nucleic acids.
Propiedades
IUPAC Name |
1,7-dipyridin-3-ylheptan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(9-1-5-15-7-3-11-18-13-15)10-2-6-16-8-4-12-19-14-16/h3-4,7-8,11-14,17,20H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPJYFMLHHGLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(CCCC2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Di(3-pyridyl)-4-heptanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



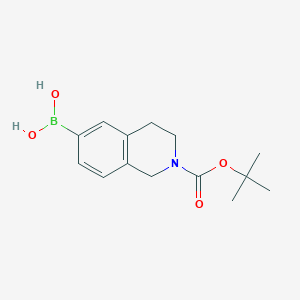
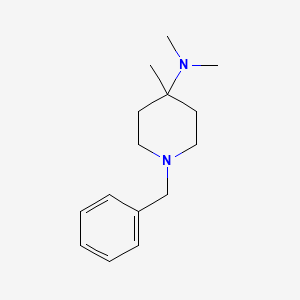
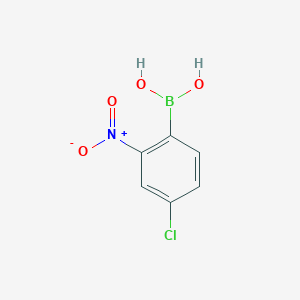
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
![3-Pyrrolidineacetic acid, a-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3230970.png)

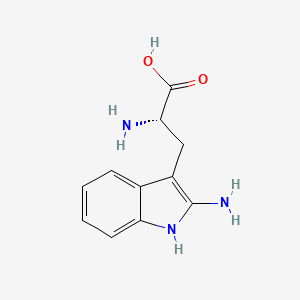

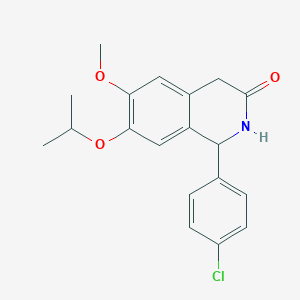
![2-Oxa-6-aza-spiro[3.5]nonane-6-carboxylic acid benzyl ester](/img/structure/B3231008.png)

